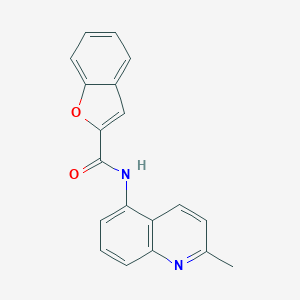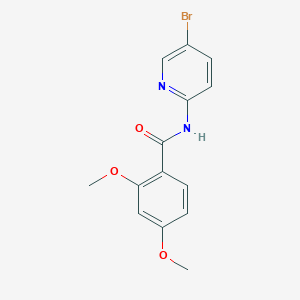![molecular formula C22H14FN3O2 B243771 4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243771.png)
4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of various enzymes and proteins involved in cancer cell growth and Alzheimer's disease. The compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been found to have various biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In Alzheimer's disease, it has been found to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in laboratory experiments is its potential therapeutic applications. The compound has been found to have anticancer and Alzheimer's disease properties, which makes it a promising candidate for further research. However, one limitation of using the compound is its potential toxicity, which may affect the accuracy and reliability of the results obtained from laboratory experiments.
Future Directions
There are several future directions for the scientific research application of 4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One future direction is to investigate the compound's potential use in combination with other anticancer or Alzheimer's disease drugs to enhance its effectiveness. Another future direction is to investigate the compound's potential use in other diseases, such as Parkinson's disease or multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and administration of the compound for therapeutic applications.
Synthesis Methods
The synthesis of 4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been achieved through various methods. One of the most commonly used methods is the reaction of 2-fluoro-4-nitrobenzoic acid with 5-methyl-2-aminobenzoxazole, followed by the reaction with cyanoacetic acid and subsequent dehydration. Another method involves the reaction of 4-cyano-2-fluorobenzoyl chloride with 5-methyl-2-aminobenzoxazole, followed by the reaction with aniline. The synthesis method used may affect the purity and yield of the compound, which can impact its effectiveness in scientific research.
Scientific Research Applications
4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied for its potential therapeutic applications. It has been found to have anticancer properties, with studies showing that it inhibits the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, with studies showing that it can inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
properties
Molecular Formula |
C22H14FN3O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H14FN3O2/c1-13-5-8-20-19(9-13)26-22(28-20)15-3-2-4-16(11-15)25-21(27)17-7-6-14(12-24)10-18(17)23/h2-11H,1H3,(H,25,27) |
InChI Key |
QDAHUQIOQGDAPY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)C#N)F |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243688.png)
![2-methoxy-3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243689.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B243690.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)



![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B243699.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)



![2-[(2-Methoxy-3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243712.png)